4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
“4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” are not provided in the available sources.Scientific Research Applications
- Anticancer Activity : Researchers have investigated this compound for its potential as an antileukemia agent. It is used in the preparation of derivatives with (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine motifs. These derivatives may exhibit activity against neoplastic stem cell leukemia .
- Chronic Myelogenous Leukemia (CML) : The compound serves as an intermediate in the synthesis of Nilotinib, a drug used in the treatment of CML .
- Hindered Amine Building Block : Traditionally challenging to access, this hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry. It is particularly useful for designing drug candidates containing hindered amine motifs .
- Antiproliferative Activity : Scientists have evaluated the compound’s antiproliferative activity against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), PC-3 (prostate cancer), and HL7702 (human liver normal cells). The MTT assay was used, with sorafenib as a control drug .
- Imatinib Derivative : Imatinib, a widely used therapeutic agent for leukemia, specifically inhibits tyrosine kinases. Interestingly, this compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate, or malonate) .
Medicinal Chemistry and Drug Development
Biological Studies and Cell Lines
Structural Characterization
Future Directions
properties
IUPAC Name |
4-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-21-12-5-2-6-13-14(12)19-16(23-13)20-15-18-11(9-22-15)10-4-3-7-17-8-10/h2-9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDRUXJTIYBBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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